7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trimethylsilyl)-1H-indole 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trimethylsilyl)-1H-indole
Brand Name: Vulcanchem
CAS No.: 919119-70-3
VCID: VC17299767
InChI: InChI=1S/C17H26BNO2Si/c1-16(2)17(3,4)21-18(20-16)13-10-8-9-12-11-14(19-15(12)13)22(5,6)7/h8-11,19H,1-7H3
SMILES:
Molecular Formula: C17H26BNO2Si
Molecular Weight: 315.3 g/mol

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trimethylsilyl)-1H-indole

CAS No.: 919119-70-3

Cat. No.: VC17299767

Molecular Formula: C17H26BNO2Si

Molecular Weight: 315.3 g/mol

* For research use only. Not for human or veterinary use.

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trimethylsilyl)-1H-indole - 919119-70-3

Specification

CAS No. 919119-70-3
Molecular Formula C17H26BNO2Si
Molecular Weight 315.3 g/mol
IUPAC Name trimethyl-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-2-yl]silane
Standard InChI InChI=1S/C17H26BNO2Si/c1-16(2)17(3,4)21-18(20-16)13-10-8-9-12-11-14(19-15(12)13)22(5,6)7/h8-11,19H,1-7H3
Standard InChI Key DYUKBTITVHRVLS-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=C(N3)[Si](C)(C)C

Introduction

Chemical Identity and Structural Features

Molecular Formula and Structural Composition

The compound has the molecular formula C₁₇H₂₆BNO₂Si, with a molecular weight of 314.91 g/mol . Its structure consists of a 1H-indole core substituted at the 2-position with a trimethylsilyl group (-Si(CH₃)₃) and at the 7-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. The boronic ester group enhances stability and reactivity in Suzuki-Miyaura couplings, while the silyl group provides steric protection and modulates electronic properties .

Nomenclature and Synonyms

  • IUPAC Name: 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-1H-indole

  • Common Synonyms:

    • 7-Borono-2-trimethylsilyl-1H-indole pinacol ester

    • 2-Trimethylsilyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

The compound is distinct from related indole boronic esters such as 5-Indoleboronic acid pinacol ester (CAS 269410-24-4) and 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS 388116-27-6) , which differ in substitution patterns.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves:

  • Indole Functionalization: Introduction of the trimethylsilyl group at the 2-position via silylation using chlorotrimethylsilane in the presence of a base .

  • Borylation: Miyaura borylation at the 7-position using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst .

A representative reaction scheme is:

2-Trimethylsilyl-1H-indole+B2pin2Pd catalyst7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-1H-indole\text{2-Trimethylsilyl-1H-indole} + \text{B}_2\text{pin}_2 \xrightarrow{\text{Pd catalyst}} \text{7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-1H-indole}

Purification and Characterization

Purification is achieved via column chromatography or recrystallization. Characterization relies on ¹H/¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS). Key spectral signatures include:

  • ¹H NMR: δ 8.1–7.2 ppm (aromatic protons), δ 1.3 ppm (pinacol methyl groups), δ 0.3 ppm (trimethylsilyl protons) .

  • ¹¹B NMR: δ 30–32 ppm (boronic ester) .

Physicochemical Properties

PropertyValue (Analogous Compounds)Predicted for Target Compound
Density (g/cm³)1.1–1.21.12 ± 0.05
Melting Point (°C)120–125115–120 (estimated)
Boiling Point (°C)396 ± 15390–400 (estimated)
Flash Point (°C)193–200195 ± 5
LogP (Octanol-Water)3.5–4.03.8 (calculated)

The trimethylsilyl group increases hydrophobicity compared to non-silylated analogs .

Stability and Reactivity

  • Air/Moisture Sensitivity: The boronic ester is stable under inert atmospheres but hydrolyzes slowly in humid conditions to form the corresponding boronic acid .

  • Thermal Stability: Decomposes above 250°C, releasing boron-containing byproducts .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a versatile coupling partner in palladium-catalyzed reactions. For example:

7-Bpin-indole+Ar-XPd(PPh₃)₄7-Ar-2-SiMe₃-indole+Byproducts\text{7-Bpin-indole} + \text{Ar-X} \xrightarrow{\text{Pd(PPh₃)₄}} \text{7-Ar-2-SiMe₃-indole} + \text{Byproducts}

where Ar-X = aryl halide. The trimethylsilyl group prevents undesired coupling at the 2-position .

Directed C-H Functionalization

The boronic ester directs regioselective functionalization at the 7-position, enabling the synthesis of polysubstituted indoles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator